molecular formula C37H46N5O13S2 B605204 AF488 NHS ester

AF488 NHS ester

Cat. No. B605204
M. Wt: 832.92
InChI Key: WHNVHKUBVJPKDV-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

AF488 is a bright and photostable dye, equivalent of Alexa Fluor® 488. Due to its high hydrophilicity, this is a dye of choice for the labeling of sensitive proteins and antibodies. The dye is useful for many demanding applications, including microscopy. This NHS ester is an amine reactive dye, it can label amine groups in proteins, peptides, amino-modified oligos, and other target molecules.

Scientific Research Applications

Detection and Analysis in Biological Samples

AF488 NHS ester is used as a fluorescent probe for detecting nonfluorescent species like organic amines, important in agricultural, food science, biomedical applications, and biowarfare detection. Its use allows highly sensitive analysis of small organic molecules through laser-induced fluorescence, with applications in various fields including environmental science and medical diagnostics (Kendall et al., 2015).

Protein Labeling and Spectroscopy

AF488 NHS ester is utilized in the labeling of proteins, such as neutrophil gelatinase-associated lipocalin (NGAL), a diagnostic marker for acute kidney failure. This highlights its role in protein research, contributing to our understanding of protein structures and functions (Ruan et al., 2018).

Analytical Methods Development

In analytical chemistry, AF488 NHS ester is significant for developing methods to quantify N-hydroxysuccinimide (NHS) and N-hydroxysulfosuccinimide, pivotal in various bioconjugation techniques. This helps in ensuring the purity and effectiveness of NHS esters used in scientific research (Klykov & Weller, 2015).

Surface Chemistry and Material Science

In surface chemistry and material science, AF488 NHS ester is integral in studying surface immobilizations, especially in contexts like biomedical device fabrication and microarray technologies. Its application here is crucial for understanding and improving the stability and effectiveness of these technologies (Cheng et al., 2007).

Cross-Linking in Biochemistry

AF488 NHS ester is used in chemical cross-linking of proteins, which is essential in the study of protein interactions and structures. This contributes significantly to our understanding of protein biochemistry and the development of biochemical analysis methods (Kalkhof & Sinz, 2008).

Bioconjugation and Drug Discovery

It is involved in bioconjugation processes, like site-specific protein labeling, which is crucial in drug discovery and the study of protein mechanisms. This application is particularly important in the context of understanding and manipulating protein functions for therapeutic purposes (Dempsey et al., 2018).

properties

Product Name

AF488 NHS ester

Molecular Formula

C37H46N5O13S2

Molecular Weight

832.92

IUPAC Name

N/A

InChI

InChI=1S/C25H17N3O13S2.2C6H15N/c26-15-5-3-12-19(11-2-1-10(9-14(11)24(31)32)25(33)41-28-17(29)7-8-18(28)30)13-4-6-16(27)23(43(37,38)39)21(13)40-20(12)22(15)42(34,35)36;2*1-4-7(5-2)6-3/h1-6,9,26H,7-8,27H2,(H,31,32)(H,34,35,36)(H,37,38,39);2*4-6H2,1-3H3/q+1;;/p-1

InChI Key

WHNVHKUBVJPKDV-UHFFFAOYSA-M

SMILES

NC1=CC=C(C(C2=CC=C(C(ON3C(CCC3=O)=O)=O)C=C2C([O-])=O)=C4C=C5)C(OC4=C(S(=O)([O-])=O)C5=[NH+])=C1S(=O)([O-])=O.CC[NH+](CC)CC.CC[NH+](CC)CC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AF488 NHS ester;  AF-488 NHS ester;  AF 488 NHS ester;  AlexaFluor 488 Succinimidyl Ester; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.